5,5-Dimethylazepan-2-one
Overview
Description
5,5-Dimethylazepan-2-one: is a seven-membered lactam, also known as a cyclic amide. This compound is characterized by the presence of a nitrogen atom within the ring structure, which imparts unique chemical properties. The presence of two methyl groups at the 5-position further modifies its reactivity and physical properties. Lactams like this compound are significant in organic chemistry due to their role as intermediates in the synthesis of various nitrogen-containing compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethylazepan-2-one can be achieved through several methods, one of which involves the ring-expansion reaction of a substituted cyclohexanone. A common approach includes the use of a chiral 1,3-azidopropanol derivative, which reacts with the ketone in the presence of a Lewis acid promoter such as boron trifluoride etherate (BF3.OEt2). This reaction proceeds through the formation of an intermediate azide, which undergoes ring expansion to form the desired lactam .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic hydrogenation of suitable precursors or the use of high-pressure reactors to facilitate the ring-expansion reactions. The choice of catalysts, solvents, and reaction conditions is optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: 5,5-Dimethylazepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions typically yield amines or other reduced forms of the lactam.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atom, leading to the formation of substituted lactams.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Oxo derivatives or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Substituted lactams with various functional groups.
Scientific Research Applications
5,5-Dimethylazepan-2-one has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex nitrogen-containing compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It is a precursor in the synthesis of drugs with potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is utilized in the production of polymers, resins, and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 5,5-Dimethylazepan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The presence of the lactam ring allows it to form stable complexes with target proteins, thereby altering their function and activity.
Comparison with Similar Compounds
Caprolactam: A six-membered lactam used in the production of nylon-6.
Valerolactam: A five-membered lactam with applications in polymer synthesis.
Piperidone: A six-membered lactam with a ketone functional group.
Uniqueness: 5,5-Dimethylazepan-2-one is unique due to its seven-membered ring structure and the presence of two methyl groups at the 5-position. This structural feature imparts distinct reactivity and physical properties compared to other lactams. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound in both research and industry.
Properties
IUPAC Name |
5,5-dimethylazepan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-8(2)4-3-7(10)9-6-5-8/h3-6H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCFEDJJWIYOSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)NCC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444927 | |
Record name | 5,5-dimethylazepan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20444927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62596-04-7 | |
Record name | 5,5-dimethylazepan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20444927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,5-dimethylazepan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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